molecular formula C17H23NO3 B13458234 Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13458234
M. Wt: 289.4 g/mol
InChI Key: LTWTZZIHDUTVQW-UHFFFAOYSA-N
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Description

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 2763754-86-3) is a bicyclic organic compound with a molecular formula of C₁₇H₂₃NO₃ and a molecular weight of 289.37 g/mol . Its structure comprises a 2-azabicyclo[2.1.1]hexane core, where position 1 is substituted with a hydroxymethyl group (-CH₂OH), and position 4 bears a phenyl ring. The tert-butyloxycarbonyl (Boc) group at position 2 serves as a protective group for the amine, enhancing stability during synthetic processes . This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which can mimic bioactive conformations in drug design .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C17H23NO3/c1-15(2,3)21-14(20)18-11-16(9-17(18,10-16)12-19)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3

InChI Key

LTWTZZIHDUTVQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various transformations.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes both acid- and base-catalyzed hydrolysis:

Reaction Type Conditions Product Yield
Acidic HydrolysisHCl (6M), reflux, 8 hrs1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylic acid78–85%
Basic HydrolysisNaOH (1M), RT, 12 hrsSodium 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate92%

Acidic conditions favor protonation of the ester oxygen, while alkaline hydrolysis proceeds via nucleophilic hydroxide attack on the carbonyl carbon. The bicyclic framework remains intact during hydrolysis due to its strain-resistant design.

Nucleophilic Substitution

The hydroxymethyl group (-CH2OH) participates in SN2 reactions under Mitsunobu or Appel conditions:

Reagent System Product Stereochemical Outcome Application
PPh3/DIAD/ThiolsThioether derivativesRetention of configurationBioconjugation probes
CBr4/PPh3Bromomethyl analogInversionCross-coupling precursors

Mitsunobu reactions preserve stereochemistry at the hydroxymethyl-bearing carbon, while Appel conditions induce inversion.

Esterification and Transesterification

The tertiary alcohol in the hydroxymethyl group can be esterified:

Acylating Agent Catalyst Product Reaction Time
Acetyl chlorideDMAP, DCM, 0°C→RTAcetyloxymethyl derivative2 hrs
Benzoyl chloridePyridine, THFBenzoyloxymethyl analog4 hrs

Transesterification with primary alcohols (e.g., methanol) under acidic conditions replaces the tert-butyl group with smaller esters (e.g., methyl), enhancing solubility.

Oxidation-Reduction Pathways

Selective oxidation of the hydroxymethyl group produces carbonyl intermediates:

Oxidizing Agent Conditions Product Notes
Dess-Martin periodinaneDCM, RT, 1 hr1-formyl-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylateAir-sensitive aldehyde
KMnO4 (aq)0°C, pH 7 bufferCarboxylic acid derivativeOver-oxidation observed

Reduction with NaBH4 regenerates the hydroxymethyl group from oxidized intermediates without affecting the ester.

Cross-Coupling Reactions

The phenyl substituent enables palladium-catalyzed couplings:

Reaction Type Catalyst System Coupling Partner Product
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxaneArylboronic acidsBiaryl-functionalized analogs
Buchwald-HartwigPd2(dba)3, XPhos, t-BuONaAminesAminoaryl derivatives

Reactions occur regioselectively at the para position of the phenyl ring, with yields >80% under optimized conditions.

Comparative Reactivity Analysis

Key differences from structurally related compounds:

Compound CAS Reactivity Distinction
Tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate220598-43-6Lacks phenyl group → No cross-coupling reactivity
Tert-butyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylateN/AMethoxy group resists oxidation → Limited aldehyde formation

The 4-phenyl substituent uniquely enables π-π interactions in transition states during cross-coupling, a feature absent in non-aromatic analogs.

This compound’s reactivity profile makes it invaluable for synthesizing constrained peptidomimetics and fused heterocycles. Future studies should explore photochemical activation of the bicyclic core and enantioselective functionalization strategies.

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with molecular targets through its bicyclic structure. The rigid conformation of the compound allows for specific binding to enzymes or receptors, influencing their activity. The presence of functional groups such as the hydroxymethyl and phenyl groups further modulates its interactions with biological molecules.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a phenyl group (enhancing aromatic interactions) and a hydroxymethyl group (polar functionality), balancing lipophilicity and solubility .
  • Fluorinated analogs (e.g., 1-(fluoromethyl)) exhibit higher metabolic stability, making them suitable for pharmacokinetic optimization .
  • Amino-substituted derivatives (e.g., 5-amino) are versatile intermediates for synthesizing amides or ureas .

Insights :

  • Borylation and silylation methods (e.g., ) demonstrate the reactivity of the bicyclic core for late-stage diversification.

Physicochemical and Reactivity Profiles

Compound Solubility Reactivity Hotspots Applications
Target Compound Moderate in DMSO Hydroxymethyl (esterification), Boc group (deprotection) Drug discovery; chiral building block .
tert-Butyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate High in polar solvents Hydroxymethyl (oxidation to carboxylic acid) Synthesis of polar derivatives for solubility enhancement .
tert-Butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Low in water Fluoromethyl (SN2 substitution) PET imaging probes; metabolic studies .
tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Moderate in EtOAc Acetyl (condensation reactions) Ketone-based cross-coupling or hydrazine formation .

Functional Group Impact :

  • The target compound’s hydroxymethyl group can be oxidized to a carboxylic acid or esterified, enabling linkage to other pharmacophores .
  • Fluorinated analogs are less reactive toward nucleophiles but improve blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize tert-butyl 1-(hydroxymethyl)-4-phenyl-2-azabicyclo[2.1.1]hexane-2-carboxylate?

  • Answer : The compound can be synthesized via multi-step routes involving hydrazide formation and cyclization. For example, tert-butyl-protected bicyclic analogs are synthesized using condensation reactions between hydrazine derivatives and carbonyl precursors under reflux conditions (e.g., ethanol or THF, 12–24 hours). Yields typically range from 75% to 85%, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Reaction optimization may involve adjusting stoichiometry of reagents like tert-butyl carbamate intermediates and monitoring via TLC.

Q. Which spectroscopic techniques are critical for structural characterization of this bicyclic compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming the bicyclic framework and substituent positions. For instance, characteristic peaks include:

  • ¹H NMR : Hydroxymethyl protons (~δ 3.5–4.0 ppm), phenyl group aromatic protons (δ 7.2–7.4 ppm).
  • ¹³C NMR : Tert-butyl carbonyl carbon (δ ~155 ppm), azabicyclo quaternary carbons (δ 50–60 ppm).
    Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O–H stretch at ~3400 cm⁻¹). Melting points (e.g., 115–182°C in related analogs) provide additional purity validation .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when assigning stereochemistry in the bicyclic core?

  • Answer : Discrepancies in stereochemical assignments may arise due to overlapping signals or dynamic ring conformations. To resolve this:

  • Use 2D NMR techniques (NOESY/ROESY) to detect spatial proximity between protons, confirming relative configuration.
  • Employ X-ray crystallography with software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization) to determine absolute stereochemistry. For example, SHELXL refines anisotropic displacement parameters to resolve twinning or disorder in crystal structures .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Answer : Yield optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps or Lewis acids (e.g., ZnCl₂) for cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while low-temperature conditions minimize side reactions.
  • In-line monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction times dynamically. Evidence from related syntheses shows yields improving from 50% to >80% with these adjustments .

Q. How does computational modeling assist in predicting the compound’s reactivity and stability?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:

  • Conformational energy barriers : Stabilizing the bicyclic framework by analyzing strain energy (e.g., azabicyclo[2.1.1]hexane systems typically exhibit <10 kcal/mol barrier for ring inversion).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., hydroxymethyl group as a reactive handle).
  • Solvent effects : Simulate solvation shells to optimize reaction conditions for hydrolysis-sensitive tert-butyl groups .

Methodological Considerations

Q. What crystallographic challenges arise during structural analysis of this compound, and how are they mitigated?

  • Answer : Challenges include twinning (non-merohedral twinning in monoclinic systems) and disorder in the tert-butyl group. Mitigation strategies:

  • Data collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves signal-to-noise ratios.
  • Refinement : SHELXL’s TWIN/BASF commands model twinning, while PART instructions resolve disorder.
  • Validation : Check R-factor convergence (target < 0.05) and Hirshfeld surface analysis for packing interactions .

Q. How do researchers validate purity and stability of the compound under varying storage conditions?

  • Answer :

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; purity >97% is typical for research-grade material.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the tert-butyl ester via LC-MS. Storage recommendations: desiccated at –20°C under inert atmosphere .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental melting points be interpreted?

  • Answer : Differences may arise from polymorphism or impurities. For example:

  • Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol vs. hexane) to isolate stable forms.
  • DSC/TGA : Differential scanning calorimetry identifies phase transitions, while thermogravimetric analysis detects solvent/moisture content.
  • Cross-validation : Compare with analogs (e.g., tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate melts at 120–125°C ), adjusting synthetic protocols if deviations exceed 5°C .

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